1-(2H-1,3-benzodioxole-5-carbonyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]azetidine-3-carboxamide
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Description
Scientific Research Applications
Synthesis of Iso-C-nucleoside Analogues The study by Otero et al. (2005) discusses the synthesis of various chemical compounds, including the reaction of 1-(methyl 2-O-benzyl-4,6-O-benzylidene-3-deoxy-α-D-altropyranosid-3-yl)but-3-yn-2-ones with different agents. The reactions yielded a series of compounds, demonstrating the versatility of chemical synthesis techniques in creating complex molecules (Otero et al., 2005).
Synthesis, Characterization, and Docking Studies of Complex Compounds The research by Talupur et al. (2021) elaborates on the synthesis of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides. The study provides a comprehensive approach, including synthesis, characterization, antimicrobial evaluation, and docking studies, showcasing the multidimensional aspects of modern chemical research (Talupur et al., 2021).
Antiviral and Antimicrobial Activities of Urea and Thiourea Derivatives Reddy et al. (2013) synthesized a series of new urea and thiourea derivatives of piperazine doped with febuxostat. The compounds exhibited significant biological activity, including antiviral activity against Tobacco mosaic virus (TMV) and potent antimicrobial activity, highlighting the potential of these derivatives in therapeutic applications (Reddy et al., 2013).
Antifungal Activities of Benzoxazole-4-carbonitriles Kuroyanagi et al. (2011) investigated a series of 1,3-benzoxazole-4-carbonitriles for their antifungal activity, solubility, and metabolic stability. One of the compounds showed potent in vitro activity against Candida species, demonstrating the potential of these compounds in addressing fungal infections (Kuroyanagi et al., 2011).
Properties
IUPAC Name |
1-(1,3-benzodioxole-5-carbonyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S/c1-13-23-18(11-30-13)14-3-2-4-17(7-14)24-21(26)16-9-25(10-16)22(27)15-5-6-19-20(8-15)29-12-28-19/h2-8,11,16H,9-10,12H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKLYMIFNXATJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3CN(C3)C(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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